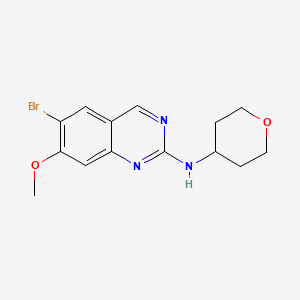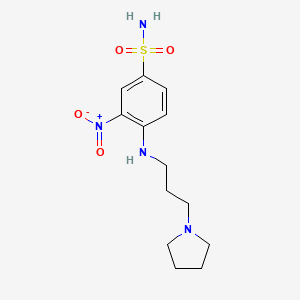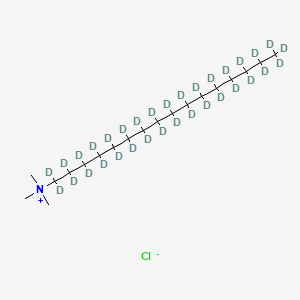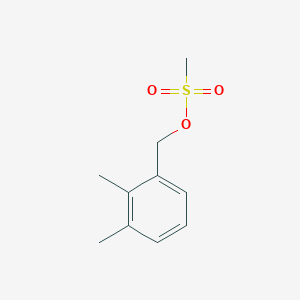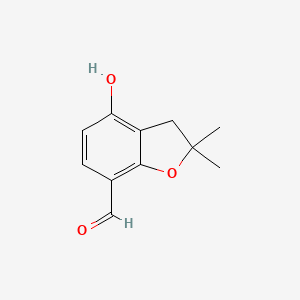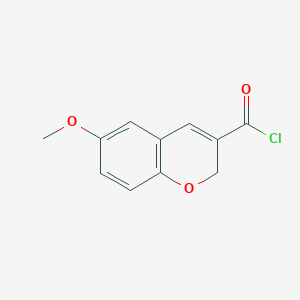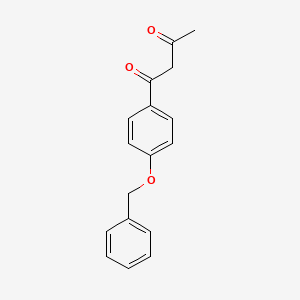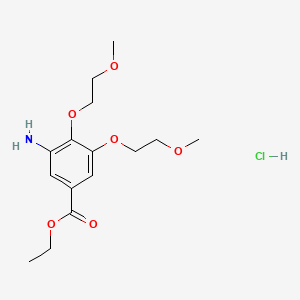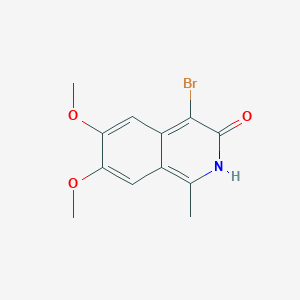
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Preparation Methods
The synthesis of 4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one typically involves several steps. One common method includes the bromination of 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are typically used for these reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.
Scientific Research Applications
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The exact mechanism of action of 4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling processes .
Comparison with Similar Compounds
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one can be compared with other isoquinolinone derivatives, such as:
6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-bromo-phenyl)-6,7-dimethoxy-1,4-dihydro-2H-isoquinolin-3-one:
Properties
Molecular Formula |
C12H12BrNO3 |
|---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C12H12BrNO3/c1-6-7-4-9(16-2)10(17-3)5-8(7)11(13)12(15)14-6/h4-5H,1-3H3,(H,14,15) |
InChI Key |
VXGWHMYQIWFDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C(=O)N1)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


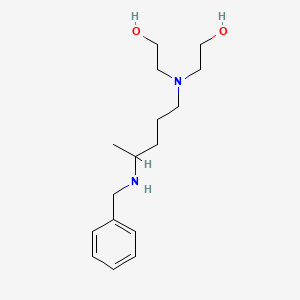
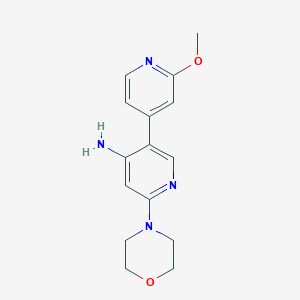
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
